6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
Overview
Description
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
One common method is the late-stage difluoromethylation, where difluoromethylation reagents are used to introduce the difluoromethoxy group into pre-formed quinoline derivatives . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
Trifluoromethoxy derivatives: These compounds share similar properties but differ in the number of fluorine atoms, which can affect their biological activity and reactivity.
Other difluoromethoxy-containing heterocycles: Compounds like difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines have similar structural features but different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications.
Properties
IUPAC Name |
6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,10,13H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDFJYGJGKTWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)F)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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